N-Methylsulfonamide vs. Primary Sulfonamide: Impact on Hydrogen-Bond Donor Count and Carbonic Anhydrase Inhibition Potential
The target compound CAS 2151733-63-8 possesses an N-methylated sulfonamide (NHSO2CH3) with a single hydrogen-bond donor (the NH proton), whereas the closely related comparator 4-amino-1-methyl-1H-pyrazole-3-sulfonamide (CAS 2041076-52-0) bears a primary sulfonamide (SO2NH2) with two hydrogen-bond donors . In pyrazole-sulfonamide carbonic anhydrase inhibitors, primary sulfonamide derivatives (free SO2NH2) demonstrate potent inhibition of Mycobacterium tuberculosis β-carbonic anhydrases with Ki values ranging from 0.2154-0.7542 µM for MtCA 1 and 0.0548-0.3241 µM for MtCA 3, while N-substituted sulfonamide analogs are completely inactive against these targets [1]. This class-level inference indicates that the N-methylation in CAS 2151733-63-8 eliminates inhibitory activity toward carbonic anhydrase isoforms that require a free sulfonamide anion for zinc coordination [1]. Procurement of the N-methylated compound therefore serves a distinct research purpose: as a negative control scaffold for assessing sulfonamide-dependent inhibition, or as a building block for targets where the primary sulfonamide pharmacophore is deliberately masked to avoid off-target carbonic anhydrase engagement [1].
| Evidence Dimension | Hydrogen-bond donor count and carbonic anhydrase inhibitory activity |
|---|---|
| Target Compound Data | One H-bond donor (N-methylsulfonamide); no direct Ki data available (compound lacks free SO2NH2) |
| Comparator Or Baseline | Primary sulfonamide pyrazole derivatives (free SO2NH2): Ki = 0.2154-0.7542 µM (MtCA 1); Ki = 0.0548-0.3241 µM (MtCA 3) |
| Quantified Difference | N-substituted sulfonamide analogs (including N-methylated) are inactive (no measurable Ki) compared to low- to sub-micromolar Ki for primary sulfonamide analogs |
| Conditions | In vitro enzyme inhibition assay against recombinant Mycobacterium tuberculosis β-carbonic anhydrases MtCA 1 and MtCA 3 |
Why This Matters
Researchers investigating carbonic anhydrase inhibition or seeking to exclude CA-related off-target effects must distinguish between primary sulfonamide (active) and N-methylated sulfonamide (inactive) scaffolds at the procurement stage.
- [1] Kumar P, et al. Exploration of New Pyrazole-Hydrazone-Benzenesulfonamide Conjugates as Potent Mycobacterial Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation. ChemMedChem. 2025;e202500633. View Source
